1,3-Dibromo-5-iodo-2-methylbenzene
Overview
Description
1,3-Dibromo-5-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and one methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-iodo-2-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of 2-methylbenzene (toluene). The typical synthetic route includes:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to form 1,3-dibromo-2-methylbenzene.
Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxy-substituted derivatives, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
1,3-Dibromo-5-iodo-2-methylbenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-iodo-2-methylbenzene involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-iodobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure with a methoxy group instead of an iodine atom.
1,2-Dibromo-3-methylbenzene: Similar structure but with different positions of bromine atoms.
Uniqueness
1,3-Dibromo-5-iodo-2-methylbenzene is unique due to the specific arrangement of bromine, iodine, and methyl substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
1,3-dibromo-5-iodo-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDQGNISKKJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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